Methyl 7,15-dihydroxydehydroabietate
Overview
Description
Methyl 7,15-dihydroxydehydroabietate is a natural product found in Pinus yunnanensis . It has a molecular formula of C21H30O4 and a molecular weight of 346.5 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate . The compound has a complex structure with multiple rings and functional groups. The presence of two hydroxyl groups (-OH) indicates that it can form hydrogen bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 346.5 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds . The exact mass of the compound is 346.21440943 g/mol .Scientific Research Applications
Analysis in Art Conservation
Methyl 7,15-dihydroxydehydroabietate, along with other diterpenoid acids, was identified in an aged varnish sample from "The Girl with the Pearl Earring" by Vermeer. This discovery contributes to the understanding of the chemical changes in varnishes over time, which is crucial for art conservation and restoration practices (Pastorova, Berg, Boon, & Verhoeven, 1997).
Role in Allergy and Dermatology
Research on Portuguese colophony, a type of gum rosin, isolated 7-oxodehydroabietic acid and 15-hydroxydehydroabietic acid (related to this compound) as contact allergens. This finding is significant for understanding allergic reactions to certain plant-based substances and has implications for dermatology (Karlberg, Boman, Hacksell, Jacobsson, & Nilsson, 1988).
Potential in Cancer Research
A study on gastric cancer revealed that 15-hydroxyprostaglandin dehydrogenase is down-regulated in the disease. Given that this compound involves the 15-hydroxy group, understanding this enzyme's behavior could provide insights into novel cancer treatments or diagnostics (Thiel et al., 2009).
Antimicrobial Properties
This compound, as part of the resin acid family, shows antimicrobial activities against several microorganisms, including bacteria and fungi. This research is crucial for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Savluchinske-Feio, Curto, Gigante, & Roseiro, 2006).
Mechanism of Action
Target of Action
Methyl 7,15-dihydroxydehydroabietate is a bioactive natural product that is isolated from plants . It acts as a secondary metabolite in plants and has been shown to be the primary metabolite in some species of bacteria . .
Mode of Action
As a secondary metabolite in plants, it may interact with various enzymes and proteins within the plant’s metabolic pathways
Biochemical Pathways
This compound is involved in the secondary metabolism of certain plants and bacteria . Secondary metabolites often play roles in plant defense mechanisms, signaling, and regulation.
Result of Action
As a secondary metabolite, it may have various effects on the physiology of the plant, including defense against pathogens, signaling, and regulation .
Properties
IUPAC Name |
methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXWRPVFGYIEY-DEPWHIHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100192 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155205-65-5 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155205-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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